molecular formula C18H18BrFN2O B586308 Didemethyl Citalopram Hydrobromide CAS No. 1260887-85-1

Didemethyl Citalopram Hydrobromide

Cat. No.: B586308
CAS No.: 1260887-85-1
M. Wt: 377.257
InChI Key: HPONIRDZJWMVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Didemethyl Citalopram Hydrobromide is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. This compound is structurally similar to citalopram but lacks two methyl groups, which can influence its pharmacological properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didemethyl Citalopram Hydrobromide typically involves the demethylation of citalopram. One common method includes the use of reagents such as hydrobromic acid to remove the methyl groups from citalopram . The reaction is usually carried out under controlled conditions to ensure the selective removal of the methyl groups without affecting other parts of the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Didemethyl Citalopram Hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrobromic acid for demethylation, potassium tertiary butoxide for alkylation, and dimethylsulphoxide (DMSO) as a solvent .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the demethylation of citalopram using hydrobromic acid results in this compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Didemethyl Citalopram Hydrobromide is unique due to its structural modification, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, citalopram . This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Didemethyl Citalopram Hydrobromide (DDCT) is a significant metabolite of the widely used antidepressant citalopram. Understanding its biological activity is crucial for evaluating its pharmacological effects, safety profile, and potential therapeutic applications. This article provides an in-depth analysis of DDCT, including its pharmacokinetics, mechanisms of action, and clinical implications.

Overview of Citalopram and Its Metabolites

Citalopram is a selective serotonin reuptake inhibitor (SSRI) primarily used to treat depression. Upon administration, it undergoes extensive hepatic metabolism via cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, yielding several metabolites, including desmethylcitalopram (DCT) and didemethylcitalopram (DDCT) . While citalopram is the primary active compound, both DCT and DDCT also exhibit biological activity but with varying potency.

Pharmacokinetics of Didemethyl Citalopram

The pharmacokinetic profile of DDCT reveals important characteristics regarding its absorption, distribution, metabolism, and excretion:

  • Absorption : DDCT is formed from the metabolism of citalopram in the liver. Its bioavailability is influenced by the metabolic pathways of citalopram.
  • Distribution : The volume of distribution for citalopram is approximately 12–17 L/kg, indicating significant tissue distribution . DDCT likely follows a similar distribution pattern due to its close relationship with citalopram.
  • Metabolism : DDCT is further metabolized into inactive forms in the liver. Its half-life is longer than that of citalopram, which averages about 35 hours .
  • Excretion : Like citalopram, DDCT is primarily excreted through urine.

DDCT acts primarily as a serotonin reuptake inhibitor but with reduced potency compared to citalopram. In vitro studies have shown that while DDCT does inhibit serotonin reuptake, it does so at approximately one-quarter the potency of citalopram . This reduced efficacy may limit its therapeutic use but can still contribute to the overall serotonergic effect observed with citalopram.

Efficacy in Depression Treatment

Clinical studies have indicated that while DDCT itself may not be used as a standalone treatment for depression, its presence as a metabolite contributes to the overall effectiveness of citalopram. A study involving patients treated with citalopram showed that those with higher levels of DCT and DDCT had improved outcomes on depression scales such as the Hamilton Depression Rating Scale (HAMD) .

Comparative Analysis of Citalopram and Its Metabolites

ParameterCitalopramDesmethylcitalopram (DCT)Didemethylcitalopram (DDCT)
PotencyHighModerateLow
Half-Life~35 hours~59 hoursLonger than DCT
Serotonin Reuptake InhibitionStrongModerateWeak
Clinical UseAntidepressantLimitedNot typically used

Properties

IUPAC Name

1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O.BrH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPONIRDZJWMVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.